molecular formula C14H21BrN4O2 B2673787 tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1871716-35-6

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2673787
CAS No.: 1871716-35-6
M. Wt: 357.252
InChI Key: LNNHZSHPNLPPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate” is a chemical compound . It is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a bromopyrazinyl group attached to a diazepane ring, which is further connected to a carboxylate group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 343.22 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules, such as Rho–kinase inhibitors. Gomi et al. (2012) describe a practical synthesis approach for a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its significance in multikilogram production for medical research applications (Gomi, Akiyasu Kouketsu, T. Ohgiya, & K. Shibuya, 2012).

  • In the realm of photochemistry, compounds related to this compound have been explored for their ability to generate carbenes upon irradiation. This application is crucial for designing photoaffinity labels for biochemical research, as discussed by Nassal (1983) in the synthesis and photolytic behavior of related compounds (Nassal, 1983).

Applications in Imaging and Diagnostics

  • Xiao-shu He et al. (1994) worked on synthesizing a potential SPECT imaging agent, tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, indicating the importance of tert-butyl diazepane derivatives in developing diagnostic tools for medical imaging (Xiao-shu He et al., 1994).

Material Science and Catalysis

  • Research on porphyrazines with annulated diazepine rings, like the study by Tarakanov et al. (2011), showcases the application of tert-butyl diazepane derivatives in synthesizing novel materials with unique optical properties. These materials have potential applications in fields ranging from electronics to catalysis (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

Chemical Reactions and Mechanistic Studies

  • The versatility of tert-butyl diazepane derivatives in organic synthesis is further illustrated by their use in studying nucleophilic substitutions and radical reactions, as outlined by Jasch et al. (2012). Such studies contribute to a deeper understanding of chemical reaction mechanisms and the development of new synthetic methodologies (Jasch, Höfling, & Heinrich, 2012).

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-11(15)9-17-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNHZSHPNLPPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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